

# Otenzepad: A Technical Guide to its Chemical Structure and Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Otenzepad**, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Otenzepad**, intended to support research and development activities. The document details its structural identifiers, key physicochemical parameters, and the experimental methodologies for their determination. Furthermore, it visualizes the M2 receptor signaling pathway affected by **Otenzepad** and a typical experimental workflow for its in vivo evaluation.

### **Chemical Structure and Identifiers**

**Otenzepad** is a synthetic organic compound with a complex heterocyclic structure. Its systematic IUPAC name is 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b] [2][3]benzodiazepin-6-one.[1]

Below is a 2D representation of the chemical structure of **Otenzepad**:

(A 2D chemical structure image of **Otenzepad** would be placed here in a real document. As a text-based AI, I cannot generate images directly. A placeholder is described.)

Table 1: Chemical Identifiers for Otenzepad



Identifier	Value	Source(s)
IUPAC Name	11-[2-[2- (diethylaminomethyl)piperidin- 1-yl]acetyl]-5H-pyrido[2,3-b][2] [3]benzodiazepin-6-one	[1]
Synonyms	AF-DX 116	[4]
CAS Number	102394-31-0	[5]
Molecular Formula	C24H31N5O2	[5]
Molecular Weight	421.54 g/mol	[5]
SMILES	CCN(CC)CC1CCCCN1CC(=O )N2c3ccccc3C(=O)Nc4cccnc2 4	[6]
InChI	InChI=1S/C24H31N5O2/c1-3- 27(4-2)16-18-10-7-8-15- 28(18)17-22(30)29-21-13-6-5- 11-19(21)24(31)26-20-12-9- 14-25-23(20)29/h5-6,9,11- 14,18H,3-4,7-8,10,15-17H2,1- 2H3,(H,26,31)	[1]

# **Physicochemical Properties**

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the known and predicted physicochemical data for **Otenzepad**.

Table 2: Physicochemical Properties of Otenzepad



Property	Value	Source(s)
Melting Point	Not explicitly reported. A general experimental protocol is provided in Section 3.1.	
Boiling Point	Not explicitly reported.	_
рКа	Not explicitly reported. A general experimental protocol is provided in Section 3.2.	
logP (Octanol/Water)	~2.762 - 3.27	[6][7]
Water Solubility	Not explicitly reported. A product data sheet indicates solubility in DMSO is 25 mg/mL.[5]	
Topological Polar Surface Area (TPSA)	74.23 Ų	[7]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	5	[7]
Rotatable Bonds	7	[7]

# Experimental Protocols for Physicochemical Property Determination

This section outlines standard experimental methodologies that can be employed to determine key physicochemical properties of **Otenzepad**.

## **Melting Point Determination**

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol: Capillary Melting Point Determination[2][3][8][9][10]



- Sample Preparation: A small amount of finely powdered Otenzepad is packed into a thinwalled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature probe.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to
  ensure thermal equilibrium between the sample and the heating medium.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded.
   This range is the melting point of the substance.
- Purity Assessment: A narrow melting range (0.5-1 °C) is indicative of a high-purity substance. Impurities tend to depress and broaden the melting range.

### pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration[11][12][13][14]

- Solution Preparation: A solution of Otenzepad of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.
- Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the **Otenzepad** solution in small, precise increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.



• Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized.

### logP (Octanol-Water Partition Coefficient) Determination

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

Protocol: Shake-Flask Method[7][15][16][17][18]

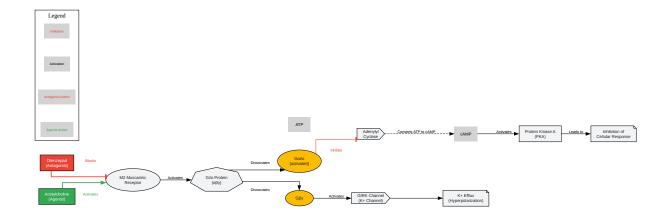
- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to determine logD) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- Partitioning: A known amount of Otenzepad is dissolved in one of the phases (usually the
  one in which it is more soluble). This solution is then mixed with an equal volume of the other
  pre-saturated phase in a flask.
- Equilibration: The flask is shaken or stirred for a sufficient period to allow for the partitioning of Otenzepad between the two phases to reach equilibrium.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
- Concentration Analysis: The concentration of **Otenzepad** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of
   Otenzepad in the n-octanol phase to its concentration in the aqueous phase. The logP is the
   base-10 logarithm of P.

# Signaling Pathway and Experimental Workflow Visualizations



# Otenzepad and the M2 Muscarinic Receptor Signaling Pathway

**Otenzepad** acts as an antagonist at the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M2 receptor involves coupling to inhibitory G-proteins ( $G\alpha i/o$ ).



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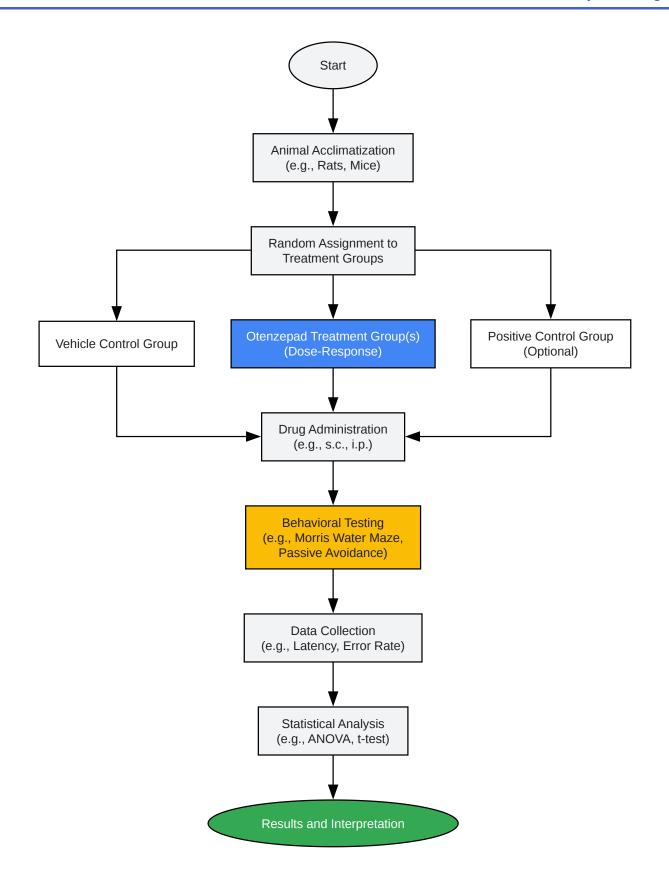


Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of Otenzepad.

# Experimental Workflow for In Vivo Evaluation of Otenzepad

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of **Otenzepad**, for instance, in a rodent model of memory and cognition.[5]





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Caption: A generalized workflow for in vivo pharmacological studies of **Otenzepad**.



### Conclusion

This technical guide provides a consolidated resource on the chemical structure and physicochemical properties of **Otenzepad**. The tabulated data and outlined experimental protocols are intended to facilitate further research and development of this M2 muscarinic receptor antagonist. The visualized signaling pathway and experimental workflow offer a conceptual framework for understanding its mechanism of action and for designing in vivo studies. As with any investigational compound, experimentally determined values for all physicochemical properties are recommended for the most accurate characterization.

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